molecular formula C20H19FN2O3 B2470763 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide CAS No. 1105217-21-7

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide

Cat. No.: B2470763
CAS No.: 1105217-21-7
M. Wt: 354.381
InChI Key: RFTMRPZDIMYEIV-UHFFFAOYSA-N
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Description

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a Suzuki coupling reaction using a fluorophenyl boronic acid and an appropriate halide.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride and the corresponding amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the isoxazole ring or the acetamide group, potentially leading to ring opening or amine formation.

    Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving isoxazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The fluorophenyl and methoxyphenethyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-phenylisoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide
  • 2-(5-(2-chlorophenyl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide
  • 2-(5-(2-bromophenyl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide may confer unique properties such as increased metabolic stability and enhanced binding interactions due to the electronegativity of fluorine.

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-25-16-6-4-5-14(11-16)9-10-22-20(24)13-15-12-19(26-23-15)17-7-2-3-8-18(17)21/h2-8,11-12H,9-10,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTMRPZDIMYEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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